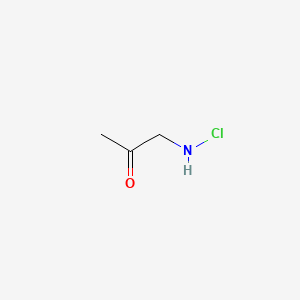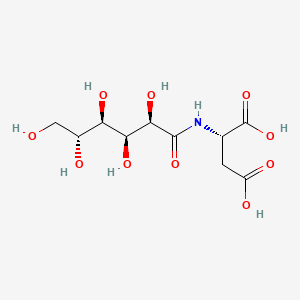
N-D-Gluconoyl-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-D-Gluconoyl-L-aspartic acid: is a compound that combines the properties of gluconic acid and L-aspartic acid. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-D-Gluconoyl-L-aspartic acid typically involves the reaction of gluconic acid with L-aspartic acid under specific conditions. One common method includes the use of a biocatalyst, such as ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase), which facilitates the addition of gluconic acid to L-aspartic acid. The reaction is carried out in an aqueous medium at a controlled pH and temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound efficiently under optimized conditions. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and drying, to obtain the final product .
化学反应分析
Types of Reactions: N-D-Gluconoyl-L-aspartic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the carboxyl and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gluconic acid derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
科学研究应用
Chemistry: N-D-Gluconoyl-L-aspartic acid is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in drug development .
Biology: In biological research, the compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases. It is also used in the study of enzyme-substrate interactions and protein folding .
Medicine: this compound has potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting neurological disorders and metabolic diseases. Its ability to interact with specific enzymes and receptors makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of biodegradable polymers and as a chelating agent in various applications. Its environmentally friendly properties make it an attractive alternative to traditional chemicals .
作用机制
The mechanism of action of N-D-Gluconoyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in metabolic pathways. Additionally, it can bind to receptors and modulate their activity, influencing cellular processes and signaling pathways .
相似化合物的比较
N-Methyl-D-aspartic acid (NMDA): Known for its role as an agonist for NMDA receptors in the nervous system.
N-Acetyl-L-aspartic acid (NAA): Found in the brain and involved in neuronal health and function.
N-Phenylacetyl-L-aspartic acid: Used in the synthesis of pharmaceuticals and as a research tool in biochemistry.
Uniqueness: N-D-Gluconoyl-L-aspartic acid stands out due to its combined properties of gluconic acid and L-aspartic acid, allowing it to participate in a wider range of chemical reactions and applications. Its unique structure and reactivity make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
93980-75-7 |
|---|---|
分子式 |
C10H17NO10 |
分子量 |
311.24 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H17NO10/c12-2-4(13)6(16)7(17)8(18)9(19)11-3(10(20)21)1-5(14)15/h3-4,6-8,12-13,16-18H,1-2H2,(H,11,19)(H,14,15)(H,20,21)/t3-,4+,6+,7-,8+/m0/s1 |
InChI 键 |
JWOYEQRGXLRBSO-QNAHVNPOSA-N |
手性 SMILES |
C([C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O |
规范 SMILES |
C(C(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


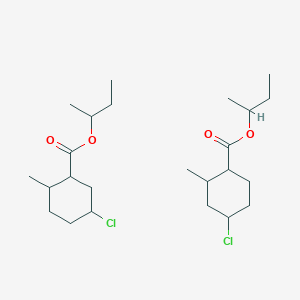
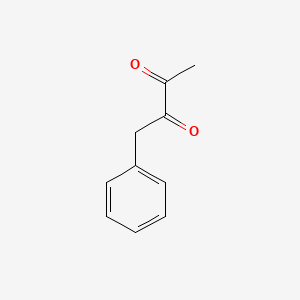
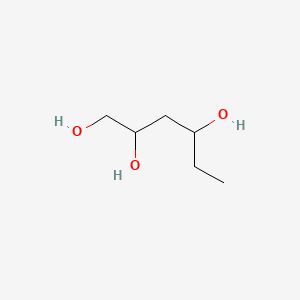

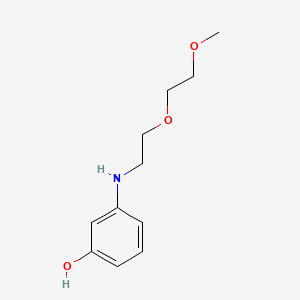
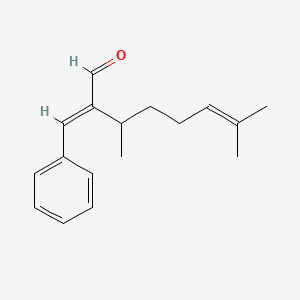
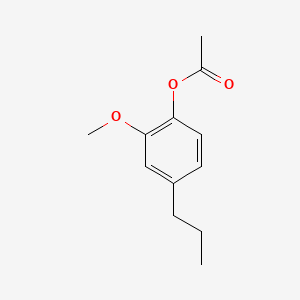

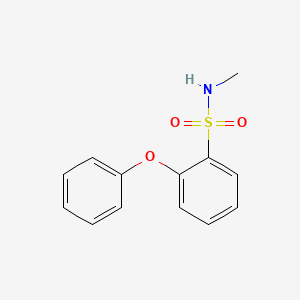
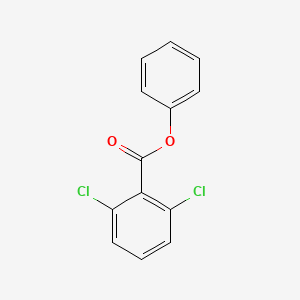

![Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655886.png)

